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Compound of Interest

Compound Name: Di-tert-butyl disulfide

Cat. No.: B089511 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Di-tert-butyl disulfide [(CH₃)₃CSSC(CH₃)₃], a sterically hindered organosulfur compound,

finds applications in various chemical syntheses and industrial processes. A thorough

understanding of its thermochemical properties is crucial for process optimization, safety

assessments, and for predicting its behavior in complex chemical environments. This technical

guide provides a comprehensive overview of the available thermochemical data for di-tert-
butyl disulfide, details on experimental methodologies, and visual representations of its key

chemical transformations.

Core Thermochemical Data
The following tables summarize the key thermochemical properties of di-tert-butyl disulfide
that have been experimentally determined and reported in the literature. These values are

essential for thermodynamic calculations related to reactions involving this compound.

Table 1: Enthalpy of Formation (ΔfH°)
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Phase ΔfH° (kJ/mol) Method Reference

Gas -200 Ionization
Hawari, Griller, et al.,

1986[1][2][3]

Gas -199.8 ± 2.3
Rotating-bomb

calorimetry
Good, 1972[1][2][3]

Gas -202.0 ± 2.3
Combustion

calorimetry

Mackle and McClean,

1964 (Reanalyzed by

Cox and Pilcher,

1970)[1][2][3]

Liquid -253.0 ± 1.5
Rotating-bomb

calorimetry
Good, 1972[1][3]

Liquid -251.0 ± 1.8
Combustion

calorimetry

Mackle and McClean,

1964 (Reanalyzed by

Cox and Pilcher,

1970)[1][3]

Table 2: Enthalpy of Combustion (ΔcH°)

Phase ΔcH° (kJ/mol) Method Reference

Liquid -6670.0 ± 1.3
Rotating-bomb

calorimetry
Good, 1972[1][3]

Liquid -6674.1 ± 1.6
Combustion

calorimetry

Mackle and McClean,

1964 (Reanalyzed by

Cox and Pilcher,

1970)[1][3]

Table 3: Enthalpy of Vaporization (ΔvapH°)

ΔvapH° (kJ/mol) Method

53. ± 2. Not specified
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Note: While several values for the enthalpy of vaporization are available, a representative value

is presented here. Discrepancies in reported values may arise from different experimental

techniques and conditions.

Table 4: Other Thermochemical Data

Property Value Units Source

Standard Molar

Entropy (S°)

No experimental data

found.
J/mol·K -

Heat Capacity

(Cp,gas)
329.81 (at 298.15 K) J/mol·K

Cheméo (Joback

Method)[4][5]

It is important to note that the provided heat capacity is a calculated value and has not been

experimentally verified.

Experimental Protocols
Detailed experimental protocols for the determination of the thermochemical data presented

above are not fully available in the public domain and would require access to the original

publications. However, the primary method cited for obtaining enthalpy of combustion and

formation data is rotating-bomb calorimetry.

Rotating-Bomb Calorimetry
This technique is a specialized form of bomb calorimetry used for compounds containing

elements like sulfur, which produce corrosive combustion products.

General Workflow:

Sample Preparation Calorimetry Data Analysis

Di-tert-butyl disulfide Sample Encapsulation in a combustible container Precise Weighing Placement in Rotating Bomb Pressurization with Oxygen Ignition Rotation of Bomb Temperature Measurement Correction for incomplete combustion and side reactions Calculation of Enthalpy of Combustion Derivation of Enthalpy of Formation
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Click to download full resolution via product page

Figure 1: Generalized workflow for rotating-bomb calorimetry.

Key aspects of the methodology include:

Sample Preparation: A precisely weighed sample of di-tert-butyl disulfide is placed in a

combustible container (e.g., a gelatin capsule).

Calorimetry: The container is placed in a stainless steel bomb, which is then pressurized with

pure oxygen. The bomb is submerged in a known quantity of water in a calorimeter. The

sample is ignited, and the bomb is rotated to ensure complete combustion and absorption of

the acidic combustion products (e.g., sulfuric acid) into a solution placed in the bomb. The

temperature change of the water is meticulously recorded.

Data Analysis: The heat of combustion is calculated from the temperature rise and the heat

capacity of the calorimeter system. Corrections are applied for the heat of combustion of the

container and for any incomplete combustion or side reactions. The standard enthalpy of

formation can then be derived from the standard enthalpy of combustion using Hess's law.

Chemical Transformations
While specific biological signaling pathways involving di-tert-butyl disulfide are not well-

documented, its synthesis and thermal decomposition pathways are of significant chemical

interest.

Synthesis of Di-tert-butyl Disulfide
One common laboratory and industrial synthesis method involves the oxidation of tert-butyl

mercaptan.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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